molecular formula C12H16ClNO3 B12480174 N-(5-chloro-2-ethoxybenzyl)-beta-alanine

N-(5-chloro-2-ethoxybenzyl)-beta-alanine

Cat. No.: B12480174
M. Wt: 257.71 g/mol
InChI Key: LWMURIJAQFOQBQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethoxybenzyl)-beta-alanine is a beta-alanine derivative characterized by a benzyl group substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position of the aromatic ring. Beta-alanine (3-aminopropanoic acid) serves as the backbone, with the benzyl substituent influencing the compound’s physicochemical properties, such as lipophilicity and bioavailability.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

3-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO3/c1-2-17-11-4-3-10(13)7-9(11)8-14-6-5-12(15)16/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16)

InChI Key

LWMURIJAQFOQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is reacted with an appropriate amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Addition of Propanoic Acid: The final step involves the reaction of the amine with a propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The chlorine and ethoxy groups on the benzyl moiety distinguish N-(5-chloro-2-ethoxybenzyl)-beta-alanine from related beta-alanine derivatives. Key analogs include:

(a) 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate
  • Substituents: 5-amino, 2-methoxy on phenyl; beta-alanine esterified with 2-methoxyethyl.
  • This compound is cataloged for research applications, with a polar surface area of 82.81 Ų and moderate cLogP (0.661) .
  • Applications: Likely explored in pharmaceutical intermediates due to its amino group’s reactivity .
(b) N-[5-(Acetylamino)-2-chlorophenyl]-beta-alanine, 2-ethoxyethyl ester
  • Substituents: 5-acetylamino, 2-chloro on phenyl; beta-alanine esterified with 2-ethoxyethyl.
  • The ethoxyethyl ester may enhance membrane permeability .
(c) Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine
  • Substituents : 3,4-dichloro on phenyl; benzoyl and ethyl groups on alanine.
  • Properties : Dichloro substitution increases lipophilicity (higher cLogP), favoring pesticidal activity. The benzoyl group may stabilize the compound against hydrolysis .
  • Applications : Registered as a pesticide (benzoylprop-ethyl), indicating that chloro-substituted beta-alanine derivatives are viable in agrochemistry .

Functional Group Modifications

(a) Ester vs. Free Acid
  • This compound (free acid): Likely exhibits higher water solubility due to the carboxylic acid group, facilitating ionic interactions.
  • Ethyl ester analogs (e.g., ): Improved lipid solubility enhances absorption, making them candidates for oral drug delivery. For example, ethyl ester derivatives in are linked to benzimidazole-based pharmaceuticals, suggesting antithrombotic or enzyme-targeting applications .
(b) Amide vs. Ester Linkages
  • Amide-containing analogs (e.g., DEA-COCOAMPHODIPROPIONATE in ): Used as surfactants due to their amphiphilic nature. The absence of ester groups increases stability in aqueous formulations .
  • Ester-containing analogs : More prone to enzymatic hydrolysis, limiting their use in sustained-release formulations but advantageous in prodrug design .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Aromatic Ring) Functional Groups Molecular Weight (g/mol) Potential Applications References
This compound 5-Cl, 2-OCH₂CH₃ Free carboxylic acid ~285 (estimated) Agrochemical/Pharmaceutical
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate 5-NH₂, 2-OCH₃ Ester 284.3 Pharmaceutical intermediate
N-[5-(Acetylamino)-2-chlorophenyl]-beta-alanine, 2-ethoxyethyl ester 5-NHAc, 2-Cl Ester ~340 (estimated) Prodrug candidate
Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine 3,4-Cl Ester, benzoyl 396.2 Pesticide (benzoylprop-ethyl)

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